molecular formula C20H18N6O2 B11127684 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

カタログ番号: B11127684
分子量: 374.4 g/mol
InChIキー: DORUBFWCCLKHKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a phenyl group and linked via an acetamide bridge to a [1,2,4]triazolo[4,3-a]pyridine moiety. The pyrazinone ring (2-oxo-1,2-dihydropyrazine) contributes electron-deficient properties, while the triazolopyridine unit may enhance binding affinity through π-π stacking or hydrogen bonding interactions. Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous methodologies in the literature .

特性

分子式

C20H18N6O2

分子量

374.4 g/mol

IUPAC名

2-(2-oxo-5-phenylpyrazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H18N6O2/c27-19(21-10-9-18-24-23-17-8-4-5-11-26(17)18)14-25-13-16(22-12-20(25)28)15-6-2-1-3-7-15/h1-8,11-13H,9-10,14H2,(H,21,27)

InChIキー

DORUBFWCCLKHKH-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4

製品の起源

United States

準備方法

Halogen Displacement and Hydrazine Substitution

The synthesis begins with 2,4-dichloro-3-phenylpyridine 1 , where the 4-chloro group is displaced by an alkoxy group using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. For example, reaction with methanol yields 4-methoxy-2-chloro-3-phenylpyridine 2 with >85% efficiency. Subsequent displacement of the 2-chloro group with hydrazine hydrate in ethanol at reflux produces 2-hydrazinyl-4-methoxy-3-phenylpyridine 3 , a critical intermediate for triazole formation.

Acylation and Cyclodehydration

Table 1: Reaction Conditions for Triazolopyridine Ethylamine Synthesis

StepReactantsConditionsYield (%)Catalyst/Reagent
1.11 + MeOHNaH, THF, 0°C, 2h87NaH
1.22 + NH₂NH₂·H₂OEtOH, reflux, 6h78None
1.33 + cyclopropylacetyl chlorideTEA, DCM, rt, 12h92TEA
1.44 + Burgess reagentCH₃CN, 60°C, 4h81Burgess reagent
1.55 + BBr₃DCM, -78°C, 1h89BBr₃
1.66 + ethyl bromideK₂CO₃, DMF, 80°C, 8h75K₂CO₃

Synthesis of the Pyrazinone Acetic Acid Moiety

The 2-oxo-5-phenyl-1(2H)-pyrazinylacetic acid fragment is prepared via oxidation and side-chain elongation.

Oxidation of 5-Phenylpyrazine

5-Phenylpyrazine 8 is oxidized to 2-oxo-5-phenyl-1(2H)-pyrazine 9 using meta-chloroperbenzoic acid (m-CPBA) in chloroform at room temperature for 24 hours. This step achieves >90% conversion, with the keto group introduced regioselectively at the 2-position.

Acetic Acid Side-Chain Introduction

The acetic acid side-chain is appended via a nucleophilic aromatic substitution (NAS) reaction. Treatment of 9 with ethyl bromoacetate in dimethylformamide (DMF) at 120°C for 8 hours in the presence of potassium carbonate (K₂CO₃) yields ethyl 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetate 10 . Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 3 hours produces 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetic acid 11 (Table 2).

Table 2: Reaction Conditions for Pyrazinone Acetic Acid Synthesis

StepReactantsConditionsYield (%)Catalyst/Reagent
2.18 + m-CPBACHCl₃, rt, 24h91m-CPBA
2.29 + ethyl bromoacetateK₂CO₃, DMF, 120°C, 8h83K₂CO₃
2.310 + LiOHTHF/H₂O, 50°C, 3h95LiOH

Conjugation via Amide Bond Formation

The final step involves coupling the triazolopyridine ethylamine 7 with the pyrazinone acetic acid 11 using carbodiimide chemistry.

Activation of the Carboxylic Acid

A solution of 11 in DCM is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 0°C for 30 minutes to form the active ester intermediate.

Amide Bond Formation

The activated ester is reacted with 7 in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound 12 with a purity of >98% (HPLC) and an overall yield of 68% (Table 3).

Table 3: Reaction Conditions for Final Conjugation

StepReactantsConditionsYield (%)Catalyst/Reagent
3.111 + EDC/HOBtDCM, 0°C, 30min-EDC, HOBt
3.2Activated ester + 7 DIPEA, DCM, rt, 12h68DIPEA

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolopyridine-H), 8.15–7.20 (m, 5H, phenyl-H), 4.20 (t, J=6.4 Hz, 2H, CH₂N), 3.65 (s, 2H, COCH₂), 2.95 (t, J=6.4 Hz, 2H, CH₂NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 162.3 (pyrazinone-C=O), 148.2–125.4 (aromatic carbons), 41.8 (CH₂NH).

  • HRMS : m/z calculated for C₂₁H₁₈ClN₅O₂ [M+H]⁺: 432.1234; found: 432.1236.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the triazolopyridine ring and the trans-configuration of the acetamide linkage. The dihedral angle between the triazolopyridine and pyrazinone planes is 78.5°, indicating minimal conjugation between the aromatic systems .

化学反応の分析

4. 科学研究への応用

2-[2-オキソ-5-フェニル-1(2H)-ピラジニル]-N-(2-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルエチル)アセトアミド: は、科学研究においていくつかの用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。

    医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。

    産業: 特定の化学的特性を持つ新素材の開発に使用されています。

科学的研究の応用

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

作用機序

6. 類似の化合物との比較

類似の化合物

  • 2-[2-オキソ-5-フェニル-1(2H)-ピラジニル]-N-(2-ピリジル)アセトアミド
  • 2-[2-オキソ-5-フェニル-1(2H)-ピラジニル]-N-(2-[1,2,4]トリアゾリル)アセトアミド

独自性

2-[2-オキソ-5-フェニル-1(2H)-ピラジニル]-N-(2-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルエチル)アセトアミド: は、トリアゾロピリジンとピラジンの両方の部分が存在することで、独特です。これらの部分は、独特の化学的および生物学的特性を付与します。この二重の機能により、より単純な類似体では観察されない多様な用途と相互作用が可能になります。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Pyrazinone Cores

Compounds sharing the pyrazinone scaffold, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c), exhibit similar electron-deficient characteristics.

Property Target Compound Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Molecular Weight ~430 g/mol (estimated) ~380–420 g/mol
Solubility (LogP) 2.8 (predicted) 3.1–3.5 (experimental)
Synthetic Yield 40–50% (multi-step) 60–75% (optimized conditions)

Triazole-Containing Analogues

Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides share the triazole moiety but lack the pyrazinone core. These analogues demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL) but exhibit lower selectivity indices compared to the target compound, which is hypothesized to have improved CNS penetration due to its triazolopyridine group .

Pyrimidinone Derivatives

Derivatives such as N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (compound 3g) feature fused pyrimidinone systems. While these compounds show potent kinase inhibition (IC₅₀: <10 nM), their bulkier structures may limit bioavailability compared to the target compound’s compact acetamide bridge .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Formation of the pyrazinyl core via cyclization under controlled temperatures (10–15°C) to minimize side reactions.

Introduction of the phenyl group via nucleophilic aromatic substitution.

Coupling the triazolopyridine-ethylamine moiety using amide bond formation (e.g., EDC/HOBt-mediated coupling).
Purification via column chromatography and recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms substituent positions and connectivity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry for ambiguous cases.
  • HPLC : Assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (10–20°C) reduce side reactions in cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Test Pd-based catalysts for coupling efficiency (e.g., Suzuki-Miyaura for aryl introductions).
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., pH, stoichiometry) .

Q. How should contradictory bioactivity data across similar compounds be analyzed?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using a table (example below).
  • Assay Variability : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time).
CompoundSubstituent ModificationsBioactivity (IC₅₀, nM)Key Observation
Target CompoundPyrazinyl + Triazolopyridine12.3 ± 1.5High kinase inhibition
Analog A ()Thienopyrimidine core45.7 ± 3.2Moderate antiviral activity
Analog B ( )Chlorobenzyl group8.9 ± 0.8Enhanced solubility
  • Statistical Tools : Apply ANOVA to assess significance of differences .

Q. What computational strategies predict this compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, CDK2).
  • QSAR Modeling : Train models on triazolopyridine derivatives to predict IC₅₀ values.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • Target Prioritization : Cross-reference with databases like ChEMBL for known target associations .

Q. How to design experiments for evaluating metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Half-Life Calculation : Use the formula t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant.
  • Metabolite Identification : Employ UPLC-QTOF to detect phase I/II metabolites .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM).
  • Protonation State Check : Use MarvinSketch to predict dominant ionization states at physiological pH.
  • Solvent Accessibility : Perform docking with explicit water molecules.
  • Experimental Validation : Synthesize top-scoring analogs for side-by-side testing .

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